Sodium ilaprazole is a novel proton pump inhibitor (PPI) that has been the subject of scientific research due to its potential therapeutic applications in treating various acid-related disorders. [] It is a substituted benzimidazole derivative, specifically a sodium salt of ilaprazole, which belongs to a class of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [] While its primary area of study revolves around its potential as a pharmaceutical agent, its unique properties have sparked interest in various scientific disciplines beyond clinical applications.
Ilaprazole sodium is derived from the benzimidazole class of compounds. Its synthesis involves a series of chemical reactions that typically include alkylation and oxidation processes to yield the active pharmaceutical ingredient. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.
The synthesis of Ilaprazole sodium generally involves two main steps:
Recent studies have identified various impurities formed during these synthesis steps, emphasizing the importance of process optimization to minimize unwanted byproducts while maximizing yield .
Ilaprazole sodium has a complex molecular structure characterized by a benzimidazole core with specific substituents that confer its pharmacological properties. The molecular formula is CHNNaOS, with a molecular weight of approximately 367.4 g/mol.
Key Structural Features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized Ilaprazole sodium .
The primary chemical reactions involved in synthesizing Ilaprazole sodium include:
The optimization of these reactions is critical for improving yields and minimizing impurities, which can affect both efficacy and safety profiles .
Ilaprazole sodium acts primarily by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This enzyme is responsible for secreting hydrochloric acid into the stomach. By blocking this enzyme, Ilaprazole sodium effectively reduces gastric acid secretion, leading to increased gastric pH levels.
Mechanism Overview:
Clinical studies have demonstrated that Ilaprazole sodium provides rapid relief from symptoms associated with excessive gastric acid production .
Ilaprazole sodium exhibits several notable physical and chemical properties:
These properties make Ilaprazole sodium suitable for oral dosage forms such as tablets or capsules .
Ilaprazole sodium is primarily utilized in clinical settings for:
Research continues into its potential applications in various gastrointestinal disorders, highlighting its significance in modern pharmacotherapy .
Ilaprazole sodium (sodium 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide) is synthesized via a multi-step route involving condensation, oxidation, and salt formation. The primary pathway begins with the preparation of the key intermediate 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole from 2-nitro-1,4-phenylenediamine. This intermediate undergoes alkylation with 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride, followed by controlled oxidation to form the chiral sulfoxide group essential for proton pump inhibition [6] [9].
Critical Oxidation Step Optimization:The sulfoxidation reaction uses oxidants like m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite. Patents highlight that temperature control (–40°C to –20°C) during oxidation suppresses over-oxidation to sulfone impurities. Yields improve significantly (85% vs. 56% in older methods) when using dichloromethane as the solvent and potassium iodide as a catalyst [1] [9].
Purification Advances:Crystallization techniques enhance purity (>99.5% HPLC). The crude ilaprazole free acid is dissolved in acetone/water mixtures (4:1 v/v) with sodium hydroxide, followed by anti-solvent addition (diethyl ether). This reduces residual solvents like chloroform below ICH limits (≤50 ppm) [1] [6].
Table 1: Key Synthetic Parameters for Ilaprazole Sodium
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
Intermediate Synthesis | SnCl₂/EtOH, reflux | 91.1% | ≥98% |
Alkylation | K₂CO₃, acetonitrile, 60°C | 89% | 97.5% |
Oxidation | m-CPBA, CH₂Cl₂, –30°C | 85% | 99.4% |
Salt Formation | NaOH, acetone/water, recrystallization | 95% | 99.9% |
Ilaprazole’s core structure comprises:
Impact of Substituents:
Comparative SAR Insights:Ilaprazole’s pyrrole group reduces CYP2C19 dependency versus lansoprazole or omeprazole. Metabolic studies show only 15% variability in AUC between CYP2C19 phenotypes, versus 300% for omeprazole [3] [4].
Table 2: Structural Features Influencing PPI Activity
Structural Element | Ilaprazole Modification | Effect on Pharmacodynamics |
---|---|---|
Benzimidazole C5 | 1H-pyrrol-1-yl | ↑ Lipophilicity, ↑ tissue penetration |
Pyridine C4 | Methoxy | ↓ Acid degradation, ↑ plasma stability |
Sulfoxide Linker | –SOCH₂– (chiral) | Enantioselective proton pump binding |
Sodium Counterion | Ionic salt form | ↑ Solubility (41.67 mg/mL in DMSO) |
The conversion of ilaprazole free acid to its sodium salt addresses critical limitations:
Solubility and Dissolution:Ilaprazole sodium exhibits 5-fold higher aqueous solubility (78 mg/mL in DMSO) versus the free acid (15 mg/mL). This accelerates dissolution rates in intestinal fluid (tₘₐₓ = 2.5 hours vs. 4.1 hours for free acid), enabling rapid absorption [2] [5] [6].
Stability Enhancement:The sodium salt form reduces degradation in alkaline conditions:
Pharmacokinetic Outcomes:
Table 3: Sodium Salt vs. Free Acid Properties
Property | Ilaprazole Sodium | Ilaprazole Free Acid |
---|---|---|
Aqueous Solubility | 78 mg/mL (DMSO) | 15 mg/mL |
Plasma t₁/₂ | 8.2 hours | 3.5 hours |
Crystal Form | Crystalline hydrate | Amorphous solid |
Gastric Acid IC₅₀ | 6.0 μM | 6.2 μM |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7